molecular formula C9H16N2O2 B6262750 (3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione CAS No. 35590-72-8

(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione

Cat. No. B6262750
CAS RN: 35590-72-8
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione, commonly referred to as 3M2MP, is a naturally occurring compound found in plants, fungi, and bacteria. It is an important building block for the synthesis of many pharmaceuticals and agrochemicals. It has been extensively studied for its potential applications in medicinal chemistry and biochemistry, and is of particular interest due to its unique properties.

Scientific Research Applications

3M2MP has been studied extensively in the fields of medicinal chemistry and biochemistry. It has been found to have several potential applications, such as the synthesis of pharmaceuticals and agrochemicals, and the development of novel therapeutic agents. Additionally, 3M2MP has been used in the synthesis of compounds with anti-tumor, anti-inflammatory, and antifungal activities. It has also been used to study the role of enzymes in metabolic pathways, and to investigate the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 3M2MP is not fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450, and to modulate their activity. Additionally, it has been suggested that 3M2MP may interact with certain receptors, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M2MP are not fully understood. However, it has been shown to have antifungal, anti-tumor, and anti-inflammatory activities in vitro. Additionally, it has been shown to modulate the activity of certain enzymes and receptors in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 3M2MP in lab experiments is its relative stability and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 3M2MP in lab experiments, such as its lack of solubility in water and its relatively low potency.

Future Directions

The potential applications of 3M2MP are still being explored. Future research could focus on its mechanism of action, its effects on metabolic pathways, and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 3M2MP as a drug delivery system. Finally, further research could be conducted to optimize the synthesis of 3M2MP, and to develop novel compounds based on 3M2MP.

Synthesis Methods

3M2MP can be synthesized from the reaction of 2-methylpropylchloride and piperazine. The reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is typically carried out at a temperature of 70-80°C for 10-15 minutes. The reaction can be monitored using thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The product is isolated by precipitation or extraction with an organic solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione involves the reaction of a piperazine derivative with a ketone in the presence of a reducing agent.", "Starting Materials": [ "2-methylpiperazine", "2-butanone", "sodium borohydride", "methanol", "water" ], "Reaction": [ "2-methylpiperazine is reacted with 2-butanone in the presence of sodium borohydride as a reducing agent.", "The reaction is carried out in methanol and water as solvents.", "The resulting product is (3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione." ] }

CAS RN

35590-72-8

Molecular Formula

C9H16N2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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